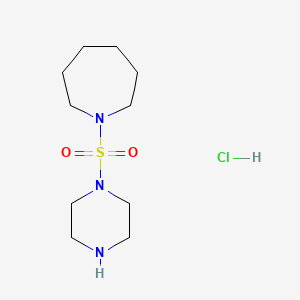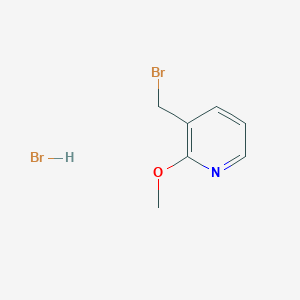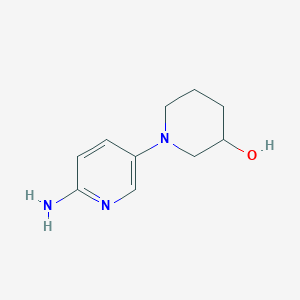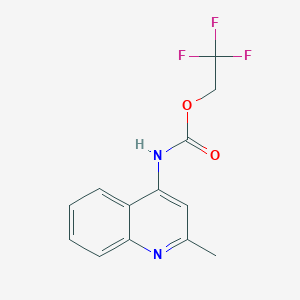
4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is a chemical compound with the molecular formula C26H24FN3O . It is also known by other names such as “1-benzyl-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indole” and "Methanone, [4-(2-fluorophenyl)-1-piperazinyl][1-(phenylmethyl)-1H-indol-2-yl]-" .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is characterized by the presence of a fluorophenyl group, a piperazinyl group, and a benzylindol-2-YL ketone group . The exact arrangement of these groups in the molecule would require more detailed structural analysis.Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is 413.49 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Compound Activity : 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone (FPMINT) is a novel ENT inhibitor, showing greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c emerged as the most potent ENT inhibitor, reducing uridine uptake without affecting Km. It’s irreversible and non-competitive .
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, suggests that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to note that the safety and hazards of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” might be different and specific information was not found in the available resources.
Direcciones Futuras
The future directions for “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” could involve further studies on its synthesis, structure-activity relationship, and potential applications. For instance, the study on FPMINT analogues suggests that modifications to the structure of similar compounds can significantly affect their activity . This opens up possibilities for the design of new compounds with improved properties.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can impact various cellular processes that rely on nucleoside transport .
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2. This can affect nucleotide synthesis and other cellular processes that rely on nucleoside transport .
Propiedades
IUPAC Name |
(1-benzylindol-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c27-22-11-5-7-13-24(22)28-14-16-29(17-15-28)26(31)25-18-21-10-4-6-12-23(21)30(25)19-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDSMONEJAVYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)




![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)


![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)
![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)